ReACp53

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ReACp53 est un peptide perméable aux cellules conçu pour inhiber l'agrégation des protéines p53 mutantes. La protéine p53 est un suppresseur tumoral crucial qui empêche l'apparition et la progression du cancer. Les mutations du gène p53 peuvent entraîner la formation d'agrégats, qui contribuent à la perte de la fonction de suppresseur tumoral et à l'acquisition de fonctions oncogéniques. This compound a montré un potentiel significatif pour restaurer la fonction normale de p53 et inhiber la croissance tumorale .

Applications De Recherche Scientifique

ReACp53 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the aggregation of mutant p53 proteins and restore their normal function as transcriptional factors. This restoration leads to the induction of mitochondrial cell death and the reduction of DNA synthesis in cancer cells. This compound has demonstrated efficacy in targeting various types of cancer, including prostate cancer and high-grade serous ovarian cancer .

Méthodes De Préparation

ReACp53 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante de production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Analyse Des Réactions Chimiques

ReACp53 subit principalement une formation de liaison peptidique lors de sa synthèse. Le peptide ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans sa forme finale. Le principal produit formé lors de la synthèse de this compound est le peptide lui-même, qui est ensuite purifié et caractérisé pour garantir sa qualité et son efficacité .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer. Il a été démontré qu'il inhibe l'agrégation des protéines p53 mutantes et restaure leur fonction normale de facteurs de transcription. Cette restauration conduit à l'induction de la mort cellulaire mitochondriale et à la réduction de la synthèse de l'ADN dans les cellules cancéreuses. This compound a démontré son efficacité dans le ciblage de divers types de cancer, notamment le cancer de la prostate et le cancer ovarien séreux de haut grade .

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement au segment propice à l'agrégation des protéines p53 mutantes. Cette liaison stabilise la structure secondaire ordonnée du domaine central de p53 et diminue la flexibilité des boucles désordonnées. Le peptide forme de fortes interactions hydrophobes et des ponts salins ou des liaisons hydrogène avec des résidus spécifiques de la protéine p53, protégeant le fragment propice à l'agrégation de l'exposition à l'eau. Ce mécanisme restaure la conformation de type sauvage de p53 et réduit l'exposition du segment propice à l'agrégation, inhibant ainsi l'agrégation et restaurant la fonction de p53 .

Mécanisme D'action

ReACp53 exerts its effects by specifically binding to the aggregation-prone segment of mutant p53 proteins. This binding stabilizes the ordered secondary structure of the p53 core domain and decreases the flexibility of disordered loops. The peptide forms strong hydrophobic interactions and salt bridges or hydrogen bonds with specific residues in the p53 protein, protecting the aggregation-prone fragment from exposure to water. This mechanism restores the wild-type conformation of p53 and reduces the exposure of the aggregation-prone segment, thereby inhibiting aggregation and restoring p53 function .

Comparaison Avec Des Composés Similaires

ReACp53 est unique en sa capacité à cibler spécifiquement et à inhiber l'agrégation des protéines p53 mutantes. Des composés similaires comprennent d'autres inhibiteurs à base de peptides conçus pour cibler l'agrégation de protéines, tels que ceux ciblant l'agrégation bêta-amyloïde dans la maladie d'Alzheimer. this compound se distingue par sa spécificité pour la protéine p53 et ses applications thérapeutiques potentielles dans le traitement du cancer .

Propriétés

Formule moléculaire |

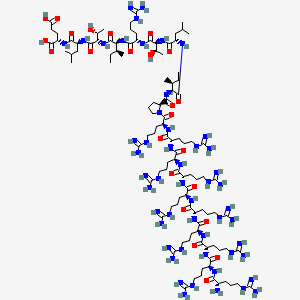

C108H206N52O24 |

|---|---|

Poids moléculaire |

2617.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-,77-,78-/m0/s1 |

Clé InChI |

IEWOQULQWITCAT-CMEOGBNNSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.